5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-furoic acid 5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-furoic acid
Brand Name: Vulcanchem
CAS No.: 380580-59-6
VCID: VC21522155
InChI: InChI=1S/C11H11N3O5/c1-6-10(14(17)18)7(2)13(12-6)5-8-3-4-9(19-8)11(15)16/h3-4H,5H2,1-2H3,(H,15,16)
SMILES: CC1=C(C(=NN1CC2=CC=C(O2)C(=O)O)C)[N+](=O)[O-]
Molecular Formula: C11H11N3O5
Molecular Weight: 265.22g/mol

5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-furoic acid

CAS No.: 380580-59-6

Cat. No.: VC21522155

Molecular Formula: C11H11N3O5

Molecular Weight: 265.22g/mol

* For research use only. Not for human or veterinary use.

5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-furoic acid - 380580-59-6

Specification

CAS No. 380580-59-6
Molecular Formula C11H11N3O5
Molecular Weight 265.22g/mol
IUPAC Name 5-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]furan-2-carboxylic acid
Standard InChI InChI=1S/C11H11N3O5/c1-6-10(14(17)18)7(2)13(12-6)5-8-3-4-9(19-8)11(15)16/h3-4H,5H2,1-2H3,(H,15,16)
Standard InChI Key WWNBPKPNFYJWDG-UHFFFAOYSA-N
SMILES CC1=C(C(=NN1CC2=CC=C(O2)C(=O)O)C)[N+](=O)[O-]
Canonical SMILES CC1=C(C(=NN1CC2=CC=C(O2)C(=O)O)C)[N+](=O)[O-]

Introduction

5-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-furoic acid is a synthetic organic compound that combines a pyrazole ring with a furan ring, linked through a methyl group. This compound is of interest in various fields of research due to its unique structural features and potential applications.

Key Features:

  • Molecular Formula: C₁₁H₁₁N₃O₅

  • Molecular Weight: 265.22 g/mol

  • CAS Number: Not explicitly listed in the available sources, but it can be identified through chemical databases.

Synthesis and Preparation

The synthesis of 5-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-furoic acid typically involves several steps, including the formation of the pyrazole and furan rings, followed by their coupling. Specific synthesis methods may vary depending on the desired yield and purity.

Synthesis Steps:

  • Formation of Pyrazole Ring: This involves the reaction of appropriate precursors to form the pyrazole core with the nitro and methyl groups.

  • Formation of Furan Ring: Synthesis of the furan ring, which may involve the use of furfural or similar compounds.

  • Coupling Reaction: The pyrazole and furan rings are linked via a methylene group, followed by the introduction of the carboxylic acid functionality.

Potential Applications

This compound may have applications in pharmaceuticals, agrochemicals, or materials science due to its unique structure. The presence of a nitro group and a carboxylic acid group suggests potential biological activity, which could be explored in drug discovery or as a precursor for further chemical modifications.

Potential Uses:

  • Pharmaceuticals: As a potential lead compound for drug development due to its functional groups.

  • Agrochemicals: Could serve as a precursor for developing new pesticides or herbicides.

  • Materials Science: The compound's structure might be useful in designing new materials with specific properties.

Research Directions:

  • Biological Activity: Investigate the compound's effects on biological systems, including potential antimicrobial or anticancer properties.

  • Chemical Modifications: Explore modifications to enhance stability, solubility, or activity.

  • Material Science Applications: Investigate its use in developing new materials with unique properties.

Data Table

PropertyValue
Molecular FormulaC₁₁H₁₁N₃O₅
Molecular Weight265.22 g/mol
CAS NumberNot listed
Synonyms5-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-furoic acid

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